5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid
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Overview
Description
The compound 5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules, including steroids and other natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, functional group modifications, and the introduction of the amino and carboxylic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to monitor the synthesis process and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce secondary alcohols.
Scientific Research Applications
5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene core.
Cholesterol: A well-known sterol with a similar structure but different functional groups.
Testosterone: A steroid hormone with a similar core structure but different biological activity.
Uniqueness
5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid: is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H42N2O8 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H42N2O8/c1-26-10-8-18(30-38-16-23(34)29-12-4-3-5-24(35)36)13-17(26)6-7-19-20-9-11-28(37,22(33)15-31)27(20,2)14-21(32)25(19)26/h13,19-21,25,31-32,37H,3-12,14-16H2,1-2H3,(H,29,34)(H,35,36)/t19-,20-,21-,25+,26-,27-,28-/m0/s1 |
InChI Key |
AIHZHCQTJZXZEQ-AYVLZSQQSA-N |
Isomeric SMILES |
C[C@]12CCC(=NOCC(=O)NCCCCC(=O)O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Canonical SMILES |
CC12CCC(=NOCC(=O)NCCCCC(=O)O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
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